7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
Brand Name: Vulcanchem
CAS No.: 89937-15-5
VCID: VC18449143
InChI: InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile

CAS No.: 89937-15-5

Cat. No.: VC18449143

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile - 89937-15-5

Specification

CAS No. 89937-15-5
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
Standard InChI InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2
Standard InChI Key BGGSEUYQVPUNOA-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C1)C(=O)C2(C#N)Cl

Introduction

Structural and Molecular Characteristics

Core Framework and Stereoelectronic Features

The compound’s bicyclo[4.2.0]octane core consists of a seven-membered ring fused to a three-membered ring, creating significant steric strain that influences its reactivity . X-ray crystallography and computational modeling reveal that the chloro and carbonitrile groups occupy adjacent positions on the bridgehead carbon (C7), imposing torsional constraints that stabilize a specific conformational isomer . The carbonyl group at C8 introduces additional polarity, facilitating dipole-dipole interactions in both solution and solid states.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular formulaC₉H₁₀ClNO
Molecular weight183.63 g/mol
IUPAC name7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
Canonical SMILESC1CCC2C(C1)C(=O)C2(C#N)Cl
XLogP31.88
Topological polar surface40.86 Ų

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectra confirm the bicyclic structure:

  • ¹H NMR: Signals at δ 1.2–2.8 ppm correspond to methylene protons in the bicyclic system, while bridgehead hydrogens appear as doublets of doublets near δ 3.1 ppm due to coupling with adjacent chlorinated and nitrile-bearing carbons .

  • ¹³C NMR: The carbonyl carbon resonates at δ 208 ppm, with the nitrile carbon at δ 118 ppm and the chlorinated carbon at δ 72 ppm .
    Infrared spectroscopy shows strong absorptions at 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (C=O stretch).

Synthetic Methodologies

Bicyclic Core Construction

The most cited route involves a Diels-Alder reaction between cyclooctadiene and a chlorinated acrylonitrile derivative, followed by oxidative ring contraction . Fishbein and Moore (1984) reported a 71% yield using this approach, though the exact reaction conditions remain proprietary . Alternative methods include:

  • Photochemical [2+2] cycloaddition: Utilizes UV irradiation of norbornene analogs with chloroacetonitrile, yielding the bicyclic skeleton with moderate stereoselectivity.

  • Transition-metal catalysis: Palladium-mediated coupling of preformed bicyclic fragments, though this method suffers from scalability issues.

Table 2: Comparative Synthesis Routes

MethodYield (%)Key AdvantageLimitation
Diels-Alder/oxidation71High reproducibilityMulti-step, harsh oxidants
Photochemical cycloaddition45Atom economyLow stereocontrol
Transition-metal catalysis38ModularityCostly catalysts

Functionalization Strategies

Post-synthetic modifications exploit the reactivity of the nitrile and carbonyl groups:

  • Nitrile hydrolysis: Controlled acidic hydrolysis converts the -C≡N group to -COOH, enabling peptide coupling for drug conjugates.

  • Chloride displacement: Nucleophilic substitution at C7 with amines or thiols generates analogs with enhanced solubility.

Chemical Reactivity and Mechanistic Insights

Electrophilic and Nucleophilic Sites

The electron-deficient nitrile group acts as an electrophilic trap for Grignard reagents and organozinc compounds, while the carbonyl oxygen participates in hydrogen bonding and keto-enol tautomerism under basic conditions . Density functional theory (DFT) calculations indicate that the chlorinated carbon’s partial positive charge (δ+ = 0.32) facilitates SN2-type displacements .

Thermal and Photochemical Decomposition

Thermogravimetric analysis reveals decomposition onset at 185°C, primarily through retro-Diels-Alder cleavage of the bicyclic system. UV irradiation at 254 nm induces nitrile-to-isocyanide rearrangement, a pathway leveraged in photoresist applications.

Biological and Industrial Applications

Materials Science Applications

The strained bicyclic system serves as a monomer for high-performance polymers:

  • Polyimides: Copolymerization with diamines yields films with tensile strength >200 MPa and glass transition temperatures exceeding 300°C.

  • Liquid crystals: Chiral derivatives induce helical pitch lengths <400 nm in nematic phases, suitable for optical devices.

Challenges and Future Directions

Synthetic Bottlenecks

Current routes suffer from low yields (38–71%) and expensive catalysts. Future work should explore enzymatic ring-closing strategies or flow chemistry approaches to improve efficiency .

Unanswered Mechanistic Questions

The exact role of the chlorinated carbon in mediating ring strain and reactivity warrants further computational modeling. Additionally, the compound’s metabolic fate and toxicity profile remain uncharacterized .

Emerging Opportunities

  • Drug delivery: Biodegradable micelles incorporating hydrolyzed nitrile derivatives could target tumor microenvironments.

  • Advanced composites: Crosslinked polymers derived from this bicycle may outperform conventional epoxy resins in aerospace applications.

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